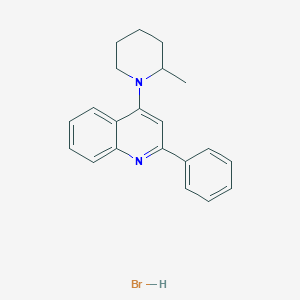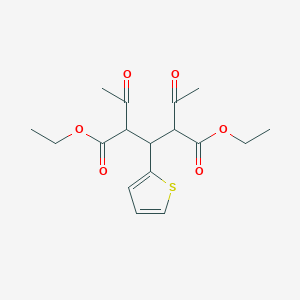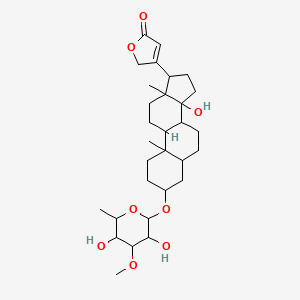
Octahydro-4H-2,4-methanoinden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4H-2,4-methanoinden-4-ol: is an organic compound with the molecular formula C10H16O . It is a tricyclic alcohol, characterized by its unique structure that includes a methano bridge. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4H-2,4-methanoinden-4-ol typically involves the hydrogenation of dicyclopentadiene. This process includes the following steps:
Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Reduction: The resulting product undergoes further reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octahydro-4H-2,4-methanoinden-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used, such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. .
Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-4H-2,4-methanoinden-4-ol is used as a synthetic intermediate in the preparation of complex organic molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of tricyclic structures on biological systems. It serves as a model compound in the development of new drugs and bioactive molecules .
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its stability and reactivity make it a suitable candidate for drug formulation .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It enhances the properties of materials such as polymethyl methacrylate (PMMA), improving their glass transition temperature and mechanical strength .
Wirkmechanismus
The mechanism of action of Octahydro-4H-2,4-methanoinden-4-ol involves its interaction with various molecular targets. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their function. It can modulate enzyme activity and receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4,7-Methano-5H-inden-5-one, octahydro-
- 4,7-Methanoindan-5(4H)-one, tetrahydro-
- Tricyclo[5.2.1.0(2,6)]decan-8-one
Uniqueness: Octahydro-4H-2,4-methanoinden-4-ol stands out due to its specific tricyclic structure with a methano bridge, which imparts unique chemical and physical properties. Its stability and reactivity make it more versatile compared to similar compounds, allowing for a broader range of applications in various fields .
Eigenschaften
CAS-Nummer |
66085-42-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
tricyclo[5.2.1.03,8]decan-3-ol |
InChI |
InChI=1S/C10H16O/c11-10-3-1-2-8-4-7(6-10)5-9(8)10/h7-9,11H,1-6H2 |
InChI-Schlüssel |
KHIWYQURHGIVJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CC2C(C1)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)



![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)


